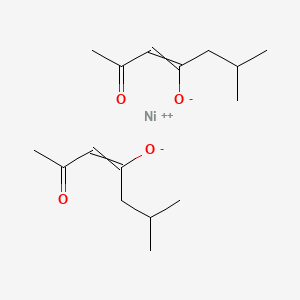
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is a coordination compound with the molecular formula C₁₆H₂₆NiO₄. This compound is known for its unique structure, where a nickel ion is coordinated with the organic ligand 6-Methyl-2-oxohept-3-en-4-olate. It has applications in various fields, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) typically involves the reaction of 6-Methyl-2-oxohept-3-en-4-olate with a nickel salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
On an industrial scale, the production of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) follows similar principles but is optimized for higher yields and purity. The process involves the use of high-purity starting materials and solvents, and the reaction conditions are carefully monitored to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 6-Methyl-2-oxohept-3-en-4-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Ligand substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) involves its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal, forming coordination bonds with the 6-Methyl-2-oxohept-3-en-4-olate ligand and other potential ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalysis and material science.
類似化合物との比較
Similar Compounds
Zinc, (Z)-6-Methyl-2-oxohept-3-en-4-olate: This compound is similar in structure but contains zinc instead of nickel.
Copper, (Z)-6-Methyl-2-oxohept-3-en-4-olate: Another similar compound where copper replaces nickel.
Uniqueness
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is unique due to the specific properties imparted by the nickel ion. Nickel complexes often exhibit distinct catalytic activities and electronic properties compared to their zinc and copper counterparts, making them valuable in specific applications.
特性
CAS番号 |
14522-99-7 |
|---|---|
分子式 |
C16H26NiO4 |
分子量 |
341.07 g/mol |
IUPAC名 |
6-methyl-2-oxohept-3-en-4-olate;nickel(2+) |
InChI |
InChI=1S/2C8H14O2.Ni/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2 |
InChIキー |
HDBAKCZCEGXHMX-UHFFFAOYSA-L |
正規SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




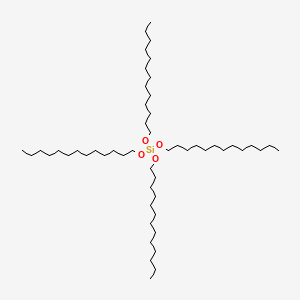
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
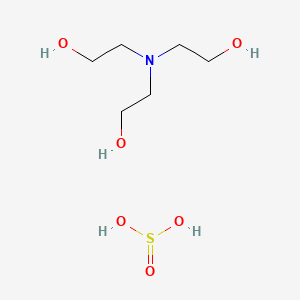
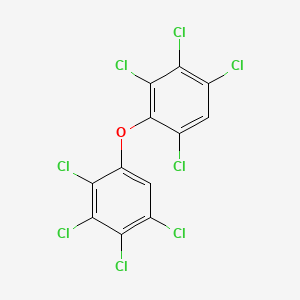
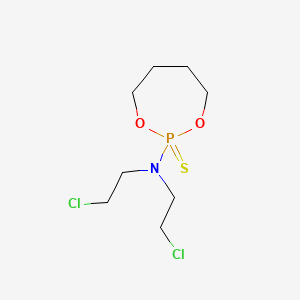
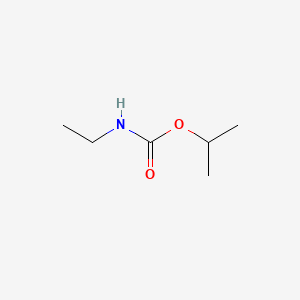
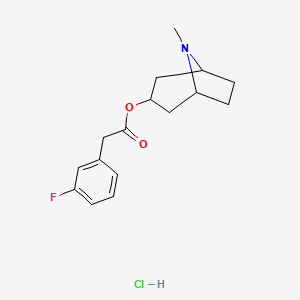
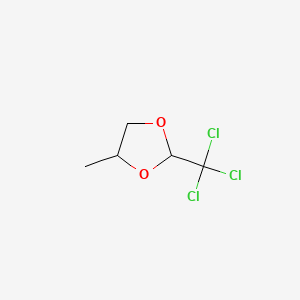
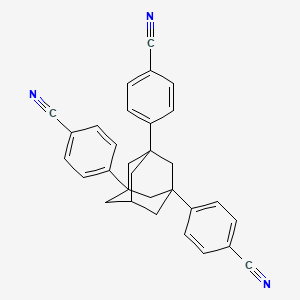
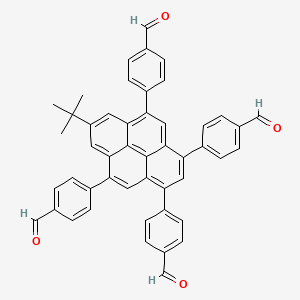
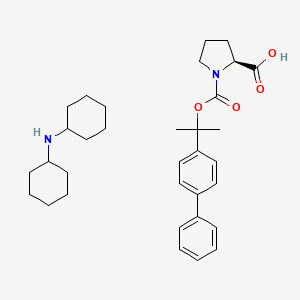
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
